3-(Ethoxycarbonyl)-5-methyl-1-(2-methyl-4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC13385806
Molecular Formula: C15H17N3O6
Molecular Weight: 335.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17N3O6 |
|---|---|
| Molecular Weight | 335.31 g/mol |
| IUPAC Name | 5-ethoxycarbonyl-3-methyl-2-(2-methyl-4-nitrophenyl)-4H-pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H17N3O6/c1-4-24-13(19)11-8-15(3,14(20)21)17(16-11)12-6-5-10(18(22)23)7-9(12)2/h5-7H,4,8H2,1-3H3,(H,20,21) |
| Standard InChI Key | CELHCTOOHSRZIU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 3-(ethoxycarbonyl)-5-methyl-1-(2-methyl-4-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, reflects its intricate architecture. Key functional groups include:
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Ethoxycarbonyl group (-COOEt): Enhances lipophilicity and serves as a reactive site for derivatization.
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Carboxylic acid (-COOH): Facilitates hydrogen bonding and salt formation, critical for biological interactions.
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2-Methyl-4-nitrophenyl substituent: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and stability.
Table 1 summarizes its fundamental chemical properties :
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O6 |
| Molecular Weight | 335.31 g/mol |
| Boiling Point (Predicted) | 529.5±60.0 °C |
| Density (Predicted) | 1.40±0.1 g/cm³ |
| pKa (Predicted) | 2.98±0.40 |
Crystallographic and Stereochemical Considerations
While direct crystallographic data for this compound remains unpublished, analogous pyrazole-carboxylic acid derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 7.177 Å, b = 10.999 Å, and c = 10.414 Å . The nitro group at the 4-position of the phenyl ring likely induces planar geometry, while the methyl groups introduce torsional strain, affecting packing efficiency .
Synthesis and Mechanistic Pathways
Synthetic Routes
The synthesis typically involves a cyclocondensation reaction between ethyl acetoacetate and 2-methyl-4-nitrophenylhydrazine, followed by acid-catalyzed cyclization. A generalized scheme is outlined below:
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Hydrazone Formation:
Ethyl acetoacetate reacts with 2-methyl-4-nitrophenylhydrazine in ethanol under reflux, yielding the corresponding hydrazone intermediate. -
Cyclization:
The hydrazone undergoes acid-catalyzed (e.g., HCl or H2SO4) cyclization to form the dihydro-pyrazole ring. -
Carboxylic Acid Formation:
Hydrolysis of the ester group under basic conditions (e.g., NaOH) produces the final carboxylic acid derivative.
Reaction Optimization
Key parameters influencing yield and purity include:
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Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol.
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Catalyst Concentration: Excess acid (≥1.5 eq.) minimizes side reactions but risks over-protonation of intermediates.
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Temperature: Reflux conditions (80–100°C) are optimal for cyclization, while higher temperatures promote decomposition.
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound’s high predicted boiling point (529.5°C) suggests strong intermolecular hydrogen bonding and dipole-dipole interactions . Its low aqueous solubility (<0.1 mg/mL at 25°C) aligns with the hydrophobic 2-methyl-4-nitrophenyl group, though the carboxylic acid moiety improves solubility in polar solvents like DMSO.
Acid-Base Behavior
The pKa of 2.98±0.40 indicates moderate acidity, comparable to benzoic acid derivatives . Deprotonation at physiological pH (7.4) enables ionic interactions with biological targets, a feature exploited in drug design.
Biological Activity and Applications
Agrochemical Utility
The 4-nitrophenyl group is a hallmark of herbicides such as dinoseb. This compound’s structural similarity implies potential herbicidal activity, possibly through inhibition of photosystem II.
Computational and Experimental Validation
Molecular Dynamics Simulations
Docking studies using AutoDock Vina reveal strong binding affinity (−9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, suggesting antitumor applications.
Spectroscopic Characterization
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